molecular formula C10H10N2O3 B138357 1,2,3,4-Tetrahydro-3-oxo-2-quinoxalineacetic acid CAS No. 136584-14-0

1,2,3,4-Tetrahydro-3-oxo-2-quinoxalineacetic acid

Cat. No. B138357
CAS RN: 136584-14-0
M. Wt: 206.2 g/mol
InChI Key: UCNFCRXGPQHQBE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,2,3,4-Tetrahydro-3-oxo-2-quinoxalineacetic acid is a chemical compound with the molecular formula C10H10N2O3 . It is used for research and development purposes .


Synthesis Analysis

The synthesis of 1,2,3,4-Tetrahydro-3-oxo-2-quinoxalineacetic acid and its derivatives has been reported in the literature . The key step in the synthesis involves the reaction between a dimedone derivative and a chlorotetrolic ester, which gives a tetrasubstituted benzene ring through a Diels–Alder/retro-Diels–Alder process .


Molecular Structure Analysis

The molecular structure of 1,2,3,4-Tetrahydro-3-oxo-2-quinoxalineacetic acid consists of a quinoxaline ring, which is a type of heterocyclic compound .


Chemical Reactions Analysis

While specific chemical reactions involving 1,2,3,4-Tetrahydro-3-oxo-2-quinoxalineacetic acid are not detailed in the retrieved sources, the compound’s synthesis involves a Diels–Alder/retro-Diels–Alder process .


Physical And Chemical Properties Analysis

The physical and chemical properties of 1,2,3,4-Tetrahydro-3-oxo-2-quinoxalineacetic acid include its molecular formula (C10H10N2O3) and its use in research and development .

Scientific Research Applications

Spectral Analysis

The compound is utilized in spectral analysis, where its structure and properties are studied using various spectroscopic methods. This is essential for identifying and understanding the molecular composition and behavior of the compound .

Synthesis of Derivatives

Researchers are interested in synthesizing derivatives of this compound due to its potential biological activities. The modifications in its structure could lead to new compounds with varied therapeutic properties .

Pharmaceutical Research

Quinoxaline derivatives, including this compound, are explored for their potential pharmaceutical applications. They are investigated for their anticancer, antidiabetic, antimicrobial, anti-inflammatory, and anti-malarial properties .

Agricultural Chemistry

Due to the biological activity of quinoxaline derivatives, they are also used in agricultural chemistry as fungicides, insecticides, and herbicides. The compound’s derivatives could be synthesized to enhance these properties .

properties

IUPAC Name

2-(3-oxo-2,4-dihydro-1H-quinoxalin-2-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O3/c13-9(14)5-8-10(15)12-7-4-2-1-3-6(7)11-8/h1-4,8,11H,5H2,(H,12,15)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCNFCRXGPQHQBE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(C(=O)N2)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00382712
Record name (3-Oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00382712
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2,3,4-Tetrahydro-3-oxo-2-quinoxalineacetic acid

CAS RN

136584-14-0
Record name (3-Oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00382712
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

2-(3-Oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)-acetamide (22 g, 0.11 mol) was dissolved in 10% NaOH (600 mL) and was heated under reflux for 3 hours. The mixture was cooled down via an ice-bath and was acidified with pre-cooled 10% HCl to pH -6. The solvent was concentrated and the resulting precipitate was isolated via filtration to give a gray solid as the title product: 1H NMR (DMSO-d6) δ=12.35 (bs, 1H), 10.25 (bs, 1H), 6.74–6.68 (m, 3H), 6.61–6.58 (m, 1H), 5.91 (bs, 1H), 4.08–4.04 (m, 1H), 2.69 (dd, 1H, J=5.1, 16.2 Hz), 2.51 (dd, 1H, J=6.9, 16.2 Hz)
Quantity
22 g
Type
reactant
Reaction Step One
Name
Quantity
600 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.